molecular formula C4H9Li B086547 Butyllithium CAS No. 109-72-8

Butyllithium

Cat. No. B086547
CAS RN: 109-72-8
M. Wt: 64.1 g/mol
InChI Key: DLEDOFVPSDKWEF-UHFFFAOYSA-N
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Description

Butyllithium, often abbreviated as BuLi or NBL, is a prominent organolithium reagent . It is widely used as a polymerization initiator in the production of elastomers such as polybutadiene or styrene-butadiene-styrene (SBS), and as a strong base in organic synthesis . It is commercially available as solutions in alkanes such as pentane, hexanes, or heptanes .


Synthesis Analysis

The standard preparation for n-BuLi involves the reaction of 1-bromobutane or 1-chlorobutane with lithium metal . The reaction proceeds more quickly if the lithium used contains 1–3% sodium .


Molecular Structure Analysis

The molecular formula of Butyllithium is C4H9Li . It exists as a cluster in both the solid state and in solution. The clusters are held together by delocalized covalent bonds between lithium and the terminal carbon of the butyl chain .


Chemical Reactions Analysis

Butyllithium is a strong base and a powerful nucleophile, depending on the other reactants . It is used in various reactions like deprotonation and nucleophilic substitution . It also serves as an initiator in the polymerization of monomers .


Physical And Chemical Properties Analysis

Butyllithium is a colorless liquid, usually encountered as a pale yellow solution in alkanes . It has a molar mass of 64.06 g/mol . It reacts violently with water and decomposes to corrosive LiOH . It is soluble in ethers such as THF and hydrocarbons .

Scientific Research Applications

  • Intercalation of Lithium in Layered Dichalcogenides : Butyllithium in hexane solution effectively intercalates lithium into Group IVb and Vb layered dichalcogenides under mild conditions, yielding highly crystalline, uncontaminated stoichiometric products. This process can be monitored by titration of aliquots of the supernatant (Dines, 1975).

  • Polymerization of Racemic dl-Lactide : Butyllithium and butylmagnesium induce the polymerization of racemic lactide, forming polylactide with a partially disyndiotactic structure. The concentration of the initiator influences the formation of random structures in the polylactide chain (Kasperczyk & Bero, 2000).

  • Activation for Proton Abstraction : Butyllithium requires activation to abstract a proton from weakly acidic hydrocarbons. Adding potassium tert-butoxide enhances the rate of the hydrogen/metal exchange process, enabling selectively site-selective arene metalations (Mongin, Maggi, & Schlosser, 1996).

  • Addition to Fluoroquinolines : When reacted with fluoroquinolines, butyllithium leads to the formation of fluorinated 2-butyl-1,2-dihydroquinolines. This reaction showcases the reagent's regioselective metallation capabilities (Marsais, Bouley, & Quéguiner, 1979).

  • Synthesis of Tertiary Alcohol Carbamates : n-Butyllithium is used to prepare carbamates of lower tertiary alcohols, like linalool and 1-terpineol. This method offers quick reaction times and high yields (Nikiforov, Jirovetz, & Buchbauer, 1989).

  • Chemical Exfoliation of MoS2 Nanosheets : The experimental conditions of chemical exfoliation of MoS2 using n-butyllithium reveal the influence of reaction time and temperature on maximizing monolayer thick-flakes and controlling the metallic vs. semiconductive phases (Janica et al., 2020).

  • Ortho-Selective Metalation of Amines : Butyllithium smoothly metalates certain amines at specific positions, leading to novel derivatives. This illustrates its utility in selective organic transformations (Schlosser & Simig, 1991).

  • Phosphorylation of Vicinal Diols : n-Butyllithium is specifically utilized for the reaction of diethyl phosphorochloridate with diols, forming diphosphate esters in high yields without cyclic phosphate formation (Yu, Ko, & Fraser-Reid, 1988).

  • Aggregation and Solvation Studies : Research on n-butyllithium in hydrocarbon and ethereal solvents has provided insights into its solution characterizations and ligand binding constants (Tai, Hopson, & Williard, 2017).

  • Preparation of Exfoliated 2H MoS2 Nanosheets : A study combines sonication-assisted lithium intercalation and IR laser-induced phase reversion for rapid and efficient preparation of exfoliated 2H MoS2 (Fan et al., 2015).

Safety And Hazards

Butyllithium is highly reactive and requires careful handling and storage . It is pyrophoric, meaning it can spontaneously combust in air, and it decomposes to corrosive LiOH . It reacts violently with water, and its vapors may form explosive mixtures with air .

Future Directions

The global Butyllithium market is expected to grow at a CAGR of 4.9% from 2023 to 2028 , and reach a value of US 277.6 Mn by 2033 . The major drivers for this market are rising demand for polymer initiators and pharmaceutical grade products, and an increase in research and development activities in the pharmaceutical industry globally .

properties

IUPAC Name

lithium;butane
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.Li/c1-3-4-2;/h1,3-4H2,2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEDOFVPSDKWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCC[CH2-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Li
Record name n-butyllithium
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URL https://en.wikipedia.org/wiki/N-butyllithium
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DSSTOX Substance ID

DTXSID1026821
Record name Lithium, butyl-
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Molecular Weight

64.1 g/mol
Source PubChem
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Physical Description

Liquid; Pellets or Large Crystals, Available in solution of C5 to C7 hydrocarbons; [Hawley] In cyclohexane solution: Water-white to pale yellow liquid with a petroleum-like odor; [CAMEO] In n-hexane solution: Yellow liquid; [MSDSonline]
Record name Lithium, butyl-
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Record name Butyllithium
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Product Name

Butyllithium

CAS RN

109-72-8
Record name Butyllithium
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Record name Lithium, butyl-
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Record name Lithium, butyl-
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Record name Butyllithium
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Record name BUTYLLITHIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108,000
Citations
TV Ovaska, V Snieckus, B Nolte - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
… However, the more basic s ‐Butyllithium is a better reagent for deprotonation of alkyl allyl ethers 61 and certain alkyl allyl thioethers 62 which react slowly (if at all) with n‐BuLi in THF at …
Number of citations: 2 onlinelibrary.wiley.com
M Weiner, G Vogel, R West - Inorganic Chemistry, 1962 - ACS Publications
/-Butyllithium has been isolated and characterized; it is a colorless crystalline solid, tetrameric over a range of concentrations both in benzene and hexane. The vibrational spectrum of …
Number of citations: 141 pubs.acs.org
H Gilman, JA Beel, CG Brannen… - Journal of the …, 1949 - ACS Publications
Schonberg and Mustafa1 have reported that the reaction of stilbesterol with diazomethane and re-propanol in ether at 0 gave stilbesterol di-re-pro-pyl ether as the only product isolated. …
Number of citations: 218 pubs.acs.org
W Bauer, WR Winchester, PR Schleyer - Organometallics, 1987 - ACS Publications
While ferf-butyllithium is tetrameric in hydrocarbon solvents and in the gas phase, it is now established to be a dimer in diethyl ether and a monomer in tetrahydrofuran (THE) by …
Number of citations: 364 pubs.acs.org
O Tai, R Hopson, PG Williard - Organic letters, 2017 - ACS Publications
… for n-butyllithium in hydrocarbon and ethereal solvents using diffusion-ordered NMR. In hydrocarbon solvents, n-butyllithium … In the presence of THF or diethyl ether, n-butyllithium exists …
Number of citations: 20 pubs.acs.org
H Gilman, BJ Gaj - The Journal of Organic Chemistry, 1963 - ACS Publications
… recorded several reactions of triphenylmethane and toluene with n-butyllithium. All of these … The reactions of toluene with n-butyllithium at 0 or 10 failed to give any of themetalated …
Number of citations: 65 pubs.acs.org
K Bergander, R He, N Chandrakumar, O Eppers… - Tetrahedron, 1994 - Elsevier
The aggregation behaviour of butyllithium (BuLi), phenyllithium (PhLi), and lithium diisopropylamide (LDA) in dimethoxy- and diethoxymethane (methylal and ethylal, respectively) has …
Number of citations: 43 www.sciencedirect.com
RE Ludt, JS Griffiths, KN McGrath… - The Journal of Organic …, 1973 - ACS Publications
… occurring in the respective toluamides by the n-butyllithium. d No attempt was … -butyllithium and allow metalation, at least in the side chain,to occur. However, in most cases n-butyllithium …
Number of citations: 73 pubs.acs.org
PG Williard, C Sun - Journal of the American Chemical Society, 1997 - ACS Publications
… , 2e and n-butyllithium/lithium diphenyl amide/aryl lithium2f … a new n-butyllithium containing aggregate 4 depicted both in … both sec-butyllithium and from tert-butyllithium, respectively. 10 …
Number of citations: 78 pubs.acs.org
MP Crockett, J Piña, AR Gogoi, RF Lalisse… - Journal of the …, 2023 - ACS Publications
… (44−47) This level of theory has been used previously in the characterization of methyllithium and tert-butyllithium oligomers. (45d) All structural figures were generated with CYLview. (…
Number of citations: 4 pubs.acs.org

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